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Basic yellow 57 molecular formula C19H22CIN5O

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Compound of Interest		
Compound Name:	Basic yellow 57	
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An In-depth Technical Guide to **Basic Yellow 57** (C19H22CIN5O)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basic Yellow 57 is a synthetic monoazo dye, identified by the CAS number 68391-31-1, primarily utilized as a direct, non-oxidative colorant in semi-permanent hair dye formulations.[1] [2][3][4] Its cationic nature allows for electrostatic binding to the anionic sites in hair keratin, imparting a yellow color without the need for an oxidizing agent.[2][5] This technical guide provides a comprehensive overview of Basic Yellow 57, detailing its chemical and physical properties, synthesis, mechanism of action as a colorant, and an extensive toxicological profile based on available safety assessments. The document summarizes key quantitative data in structured tables and outlines experimental methodologies from pivotal studies. Visual diagrams are provided to illustrate the synthesis process and safety assessment workflow, offering a consolidated resource for professionals in chemical research and safety evaluation.

Chemical and Physical Properties

Basic Yellow 57 is a xanthene and quinoline class organic compound.[5][6] It is a solid or powder, yellow in color, and soluble in water and ethanol.[6] Commercial batches often contain the dye mixed with inorganic salts and water, with purity levels of the active ingredient ranging from 63.5% to 78.7%.[2][7]



Property	Value	Reference
IUPAC Name	trimethyl-[3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]phenyl]azanium;chloride	[6]
Synonyms	C.I. 12719, Arianor Straw Yellow, Jarocol Straw Yellow	[3][8][9]
CAS Number	68391-31-1	[3]
Molecular Formula	C19H22CIN5O	[3]
Molecular Weight	371.87 g/mol	[2][9]
Appearance	Yellow solid or powder	[6]
Solubility	Water: 4.75 g/L (at 28°C)	[2]
Log P (Octanol/Water)	1.14 (at 25°C)	[2][6]
Melting Point	163 - 169°C	[6]
Absorption Max (λmax)	384 nm, 425 nm	[2][6]
Thermal Decomposition	≥220°C	[2]

Synthesis and Manufacturing

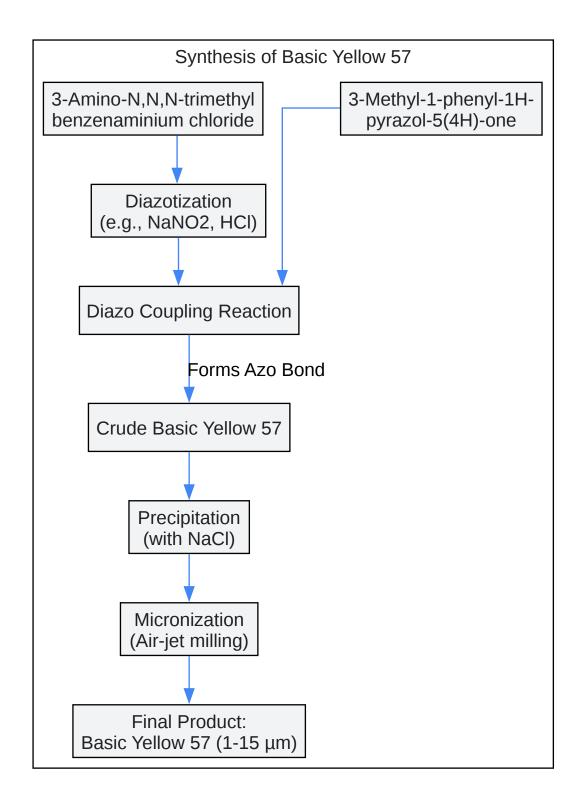
The industrial synthesis of **Basic Yellow 57** is achieved through a two-step diazo coupling reaction.[2][3] This process is designed to avoid the formation of undesirable byproducts like dimethylsulfate.[2]

Manufacturing Process:

- Diazotization: 3-Amino-N,N,N-trimethylbenzenaminium chloride is treated with a diazotizing agent (e.g., sodium nitrite in an acidic medium) to form a diazonium salt.
- Coupling Reaction: The resulting diazonium salt is then coupled with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[2][3][9]



• Post-Coupling: The product is stabilized by cooling, precipitated using sodium chloride, and then micronized to achieve a desired particle size (typically 1–15 μm).[2]



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A simplified workflow for the synthesis of **Basic Yellow 57**.

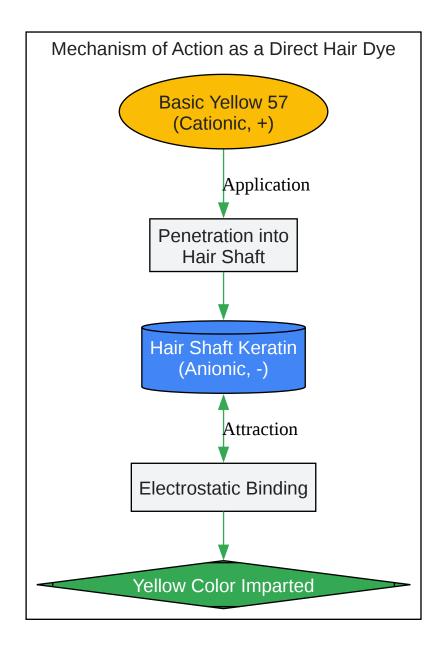
Mechanism of Action (Hair Dye Application)

Basic Yellow 57 functions as a direct, or semi-permanent, hair colorant.[1] Unlike permanent oxidative dyes, it does not require a chemical developer like hydrogen peroxide.[4] Its mechanism relies on basic principles of electrostatics and diffusion.

- Adsorption: As a cationic (positively charged) dye, Basic Yellow 57 is electrostatically attracted to the anionic (negatively charged) sulfonic acid groups present in hair keratin.[2]
- Penetration: The dye molecules penetrate the hair shaft.[2]
- Binding: The molecules bind to the keratin proteins within the hair cortex, resulting in a color change.[2]

This non-covalent interaction allows the color to be gradually washed out over several shampooings.[2][4]





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Electrostatic interaction between **Basic Yellow 57** and hair keratin.

Toxicological Profile

The safety of **Basic Yellow 57** has been assessed for its use in cosmetic products.[1][10] While it shows minimal adverse systemic effects in animal studies and is not genotoxic, certain dose-dependent effects have been observed.[1][11] There are no carcinogenicity studies available for this compound.[1][2]



Acute and Subchronic Toxicity

Study Type	Species	Route	Dose/Proto col	Results	Reference
Acute Dermal	Sprague- Dawley Rat	Dermal	2000 mg/kg bw; OECD TG 402	LD50 > 2000 mg/kg bw. No skin reactions observed.	[1][7][11]
Acute Oral	Mouse	Oral	N/A	LD50 ≈ 2350 mg/kg bw	[2]
12-Week Oral	Rat	Gavage	50 mg/kg bw/day	Borderline for toxicity; reduced body weight gain in females, increased hematocrit in males.	[1]
90-Day Oral	Wistar Rat	Feeding	100, 300, or 1000 mg/kg bw/day	Dose-related effects on red blood cell turnover. Splenic terminal congestion in all dose groups.	[1]
LOAEL: 100 mg/kg bw/day (adjusted to 26 mg/kg bw/day for risk assessment)	[1][2]				



Genotoxicity

Assay Type	System	Concentrati on/Dose	Metabolic Activation	Result	Reference
Ames Test	S. typhimurium	Up to 5000 μ g/plate	With & Without	Not Mutagenic	[1]
Mouse Lymphoma	L5178Y cells	Up to 1000 μg/mL	With & Without	Not Mutagenic	[1]
Micronucleus Test	Chinese Hamster V79 cells	Up to 2000 μg/mL	N/A	Not Clastogenic	[1]
Chromosoma I Aberration	Chinese Hamster V79 cells	Up to 1200 μg/mL	N/A	Not Clastogenic	[1]
Unscheduled DNA Synthesis	Rat Hepatocytes	Up to 10,000 μg/mL	N/A	No Increase	[1]
In Vivo Micronucleus	Mouse Erythrocyte	Up to 1000 mg/kg bw	N/A	Not Clastogenic or Aneugenic	[1]

Developmental and Reproductive Toxicity (DART)



Study Type	Species	Route	Dose Levels (mg/kg/day)	Key Findings	Reference
Teratogenicity	Rat	Oral	100, 300, 1000	Maternal NOEL: 100 mg/kg/day. Development al NOAEL: 300 mg/kg/day. Major abnormalities observed at 1000 mg/kg.	[1][2]
Teratogenicity	Rat	Oral	50	No adverse development al effects.	[1]

Dermal and Ocular Irritation & Sensitization

| Study Type | System/Species | Concentration | Result | Reference | | :--- | :--- | :--- | :--- | |

Dermal Irritation | EpiSkin™ Test | Neat | Predicted Not Irritating |[1] | | Dermal Irritation | Rat /

Rabbit | Up to 2000 mg/kg / 500 mg/kg | No Dermal Irritation |[1] | | Ocular Irritation |

EpiOcular™ Assay | Neat | Predicted Irritating |[1] | | Ocular Irritation | Rabbit | Neat | No Ocular Irritation |[1] | | Sensitization | LLNA (Mouse) | Up to 10% | Not Sensitizing |[1] | | Sensitization |

Guinea Pig Maximization | 75% induction, 25% challenge | Not Sensitizing |[1] |

Experimental Protocol Summaries

Detailed experimental protocols for proprietary studies are often not fully published. The following are summaries based on the available safety assessment reports.[1]

Acute Dermal Toxicity (as per OECD TG 402)

Objective: To determine the acute dermal toxicity of Basic Yellow 57.



- Test System: Sprague-Dawley rats (5 males, 5 females per group).
- Methodology:
 - A single dose of 2000 mg/kg of the test substance was applied to the shorn dorsal skin of the animals.
 - The test sites were covered with an occlusive dressing for 24 hours.
 - After 24 hours, the dressing was removed, and the test site was rinsed with distilled water.
 - Animals were observed for mortality, clinical signs of toxicity, and skin reactions for a specified period.
- Reference:[1][7][11]

In Vitro Dermal Penetration (Pig Skin Model)

- Objective: To assess the bioavailability of Basic Yellow 57 after topical application.
- Test System: Excised dermatomed pig skin mounted in diffusion chambers.
- Methodology:
 - A formulation containing Basic Yellow 57 is applied to the surface of the excised skin.
 - The receptor fluid in the diffusion chamber, which is in contact with the underside of the skin, is sampled at various time points over 48 hours.
 - The amount of Basic Yellow 57 in the receptor fluid is quantified to determine the extent of skin penetration.
 - The SCCS noted that while an ethanolic receptor fluid was used, the experiment was considered acceptable for calculating a margin of safety.[1][11]
- Reference:[1][12]

Bacterial Reverse Mutation Assay (Ames Test)

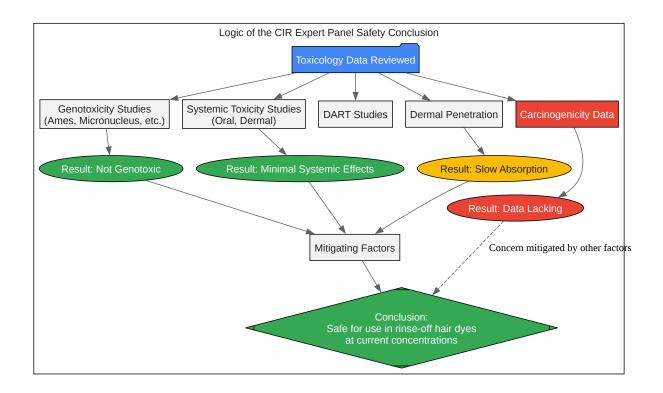


- Objective: To evaluate the mutagenic potential of **Basic Yellow 57**.
- Test System: Various strains of Salmonella typhimurium.
- Methodology:
 - \circ The test strains were exposed to **Basic Yellow 57** at concentrations up to 5000 μ g/plate .
 - Experiments were conducted both with and without an external metabolic activation system (S9 mix) to simulate mammalian metabolism.
 - The number of revertant colonies (mutated bacteria that regain the ability to grow in a selective medium) was counted and compared to negative and positive controls.
 - A significant increase in revertant colonies indicates a mutagenic effect.
- Reference:[1]

Safety Assessment and Conclusion

Regulatory and expert panels have reviewed the available data for **Basic Yellow 57**. The Cosmetic Ingredient Review (CIR) Expert Panel concluded that **Basic Yellow 57** is safe for use as a hair dye ingredient at the reported concentrations of use (up to 0.43% in rinse-off hair dyes).[1][10][11] This conclusion was reached despite the lack of carcinogenicity data, a concern mitigated by the compound's slow skin absorption, lack of genotoxicity, and minimal systemic effects in toxicity studies.[1]





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Flowchart of the safety assessment conclusion for Basic Yellow 57.

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